(4-Bromo-3-methylphenyl)urea

Descripción general

Descripción

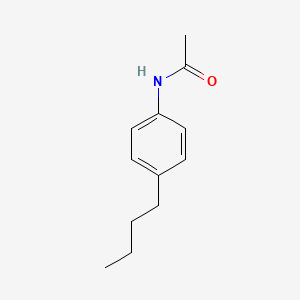

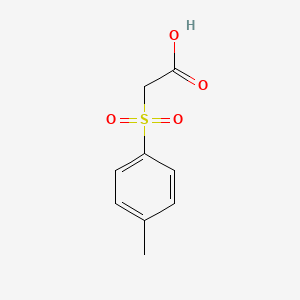

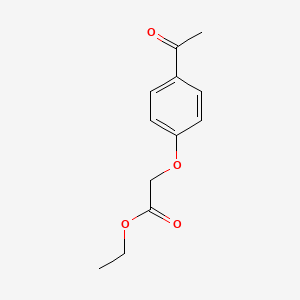

“(4-Bromo-3-methylphenyl)urea” is a chemical compound with the CAS Number: 78508-46-0 . It has a molecular weight of 229.08 and its IUPAC name is N-(4-bromo-3-methylphenyl)urea . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

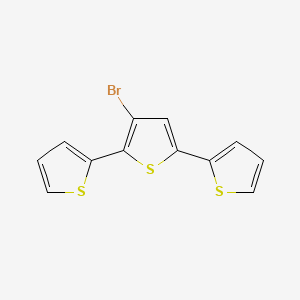

The InChI code for “(4-Bromo-3-methylphenyl)urea” is 1S/C8H9BrN2O/c1-5-4-6(11-8(10)12)2-3-7(5)9/h2-4H,1H3,(H3,10,11,12) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

“(4-Bromo-3-methylphenyl)urea” is a powder that is stored at room temperature . More specific physical and chemical properties are not available in the retrieved documents .Aplicaciones Científicas De Investigación

Antimicrobial Agents

Urea derivatives, including “(4-Bromo-3-methylphenyl)urea”, have been studied for their potential as antimicrobial agents . These compounds were designed, synthesized, and characterized by various spectral techniques. They were then screened in vitro against several bacterial strains (such as Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus) and fungal strains (such as Candida albicans and Cryptococcus neoformans). Many of these molecules exhibited promising growth inhibition against Acinetobacter baumannii .

Anticonvulsant Activity

“(4-Bromo-3-methylphenyl)urea” and its derivatives have been evaluated for their anticonvulsant activity . A series of these compounds were synthesized and tested in the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure threshold tests. Some of these compounds showed promising results in these tests .

Quantum Mechanical Modelling

These compounds have also been used in quantum mechanical modelling to understand the structural features essential for anticonvulsant activity . The higher the difference in HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) energy levels was, the greater was the activity profile .

Carbon Dioxide Capture

Urea derivatives, including “(4-Bromo-3-methylphenyl)urea”, have been studied for their potential to capture atmospheric CO2 . This research is part of the broader effort to develop new materials and technologies for carbon capture and storage, which is a key strategy for mitigating climate change .

Safety and Hazards

The safety information for “(4-Bromo-3-methylphenyl)urea” includes several hazard statements: H315, H319, H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . A Material Safety Data Sheet (MSDS) is available for further information .

Mecanismo De Acción

Target of Action

It is known that urea derivatives can have a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that (4-Bromo-3-methylphenyl)urea may interact with multiple targets within these pathways.

Mode of Action

It is known that urea derivatives can interact with their targets in various ways, often by binding to specific receptors or enzymes, thereby modulating their activity .

Biochemical Pathways

Given the broad range of biological activities associated with urea derivatives, it is likely that this compound may affect multiple pathways, potentially including those involved in inflammation, cancer, viral replication, and more .

Result of Action

Given the broad range of biological activities associated with urea derivatives, it is likely that this compound may have diverse effects at the molecular and cellular level .

Propiedades

IUPAC Name |

(4-bromo-3-methylphenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c1-5-4-6(11-8(10)12)2-3-7(5)9/h2-4H,1H3,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRGNBCADENCADB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10229129 | |

| Record name | (3-Methyl-4-bromophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10229129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

78508-46-0 | |

| Record name | (3-Methyl-4-bromophenyl)urea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078508460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3-Methyl-4-bromophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10229129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[8-fluoro-5-(4-fluorophenyl)-3,4-dihydro-1H-pyrido[4,3-b]indol-2-yl]-1-(4-fluorophenyl)butan-1-ol;hydrochloride](/img/structure/B1266011.png)